Cas no 1806016-77-2 (Ethyl 3-chloro-6-(difluoromethyl)-2-iodopyridine-4-carboxylate)
Ethyl 3-chloro-6-(difluoromethyl)-2-iodopyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-chloro-6-(difluoromethyl)-2-iodopyridine-4-carboxylate
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- Inchi: 1S/C9H7ClF2INO2/c1-2-16-9(15)4-3-5(7(11)12)14-8(13)6(4)10/h3,7H,2H2,1H3
- InChI Key: PUWNPKPCWBFHNV-UHFFFAOYSA-N
- SMILES: IC1=C(C(C(=O)OCC)=CC(C(F)F)=N1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 258
- XLogP3: 3
- Topological Polar Surface Area: 39.2
Ethyl 3-chloro-6-(difluoromethyl)-2-iodopyridine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029052261-1g |
Ethyl 3-chloro-6-(difluoromethyl)-2-iodopyridine-4-carboxylate |
1806016-77-2 | 97% | 1g |
$1,519.80 | 2022-04-01 |
Ethyl 3-chloro-6-(difluoromethyl)-2-iodopyridine-4-carboxylate Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on Ethyl 3-chloro-6-(difluoromethyl)-2-iodopyridine-4-carboxylate
Comprehensive Overview of Ethyl 3-chloro-6-(difluoromethyl)-2-iodopyridine-4-carboxylate (CAS No. 1806016-77-2)
Ethyl 3-chloro-6-(difluoromethyl)-2-iodopyridine-4-carboxylate (CAS No. 1806016-77-2) is a highly specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its unique halogen-substituted pyridine structure, has garnered attention for its potential as a key intermediate in the synthesis of bioactive molecules. Its molecular formula, C9H7ClF2INO2, reflects the presence of multiple functional groups, including chloro, difluoromethyl, and iodo substituents, which contribute to its reactivity and versatility in organic transformations.
In recent years, the demand for halogenated pyridine derivatives like Ethyl 3-chloro-6-(difluoromethyl)-2-iodopyridine-4-carboxylate has surged due to their role in developing novel crop protection agents and pharmaceutical intermediates. Researchers are particularly interested in its iodo-substituted pyridine moiety, which facilitates cross-coupling reactions such as Suzuki-Miyaura and Negishi couplings. These reactions are pivotal in constructing complex molecular architectures for drug discovery. Additionally, the difluoromethyl group enhances metabolic stability, a feature highly sought after in modern agrochemical formulations.
The synthesis of Ethyl 3-chloro-6-(difluoromethyl)-2-iodopyridine-4-carboxylate typically involves multi-step procedures, including halogenation and esterification of pyridine precursors. Its CAS No. 1806016-77-2 serves as a critical identifier in chemical databases, ensuring accurate tracking in global supply chains. Analytical techniques like HPLC, NMR, and mass spectrometry are employed to verify its purity, which is essential for applications in high-value chemical synthesis.
From an industrial perspective, this compound aligns with the growing trend of sustainable chemistry. Its structural features enable the design of low-residue pesticides, addressing consumer concerns about environmental impact. Furthermore, its utility in medicinal chemistry is underscored by its compatibility with late-stage functionalization strategies, a hot topic in AI-driven drug design platforms. As regulatory frameworks evolve, compounds like Ethyl 3-chloro-6-(difluoromethyl)-2-iodopyridine-4-carboxylate are likely to play a central role in green chemistry initiatives.
In summary, Ethyl 3-chloro-6-(difluoromethyl)-2-iodopyridine-4-carboxylate (CAS No. 1806016-77-2) exemplifies the intersection of innovative chemical synthesis and real-world applications. Its relevance to crop science, drug development, and material science ensures its continued prominence in scientific literature and industrial workflows. Future research may explore its derivatives for targeted therapeutics or next-generation agrochemicals, solidifying its position as a cornerstone in modern chemistry.
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